4-Bromo-2-{[(4-chloro-3-nitrophenyl)amino]methyl}-6-methoxyphenol
Description
4-Bromo-2-{[(4-chloro-3-nitrophenyl)amino]methyl}-6-methoxyphenol (CAS: 329778-57-6) is a brominated phenolic compound featuring a Schiff base-like structure. Its molecular formula is C₁₄H₁₁BrClN₂O₄, derived from a 6-methoxy-2-aminomethylphenol backbone substituted with bromine (Br) at position 4 and a 4-chloro-3-nitrophenyl group attached via an amino-methyl linkage . This compound is synthesized through condensation reactions between halogenated salicylaldehyde derivatives and substituted anilines, typically in methanol .
Properties
IUPAC Name |
4-bromo-2-[(4-chloro-3-nitroanilino)methyl]-6-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O4/c1-22-13-5-9(15)4-8(14(13)19)7-17-10-2-3-11(16)12(6-10)18(20)21/h2-6,17,19H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQBLWFHQMCNEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CNC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-Bromo-2-{[(4-chloro-3-nitrophenyl)amino]methyl}-6-methoxyphenol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H12BrClN2O3
- Molecular Weight : 367.62 g/mol
This compound features a bromine atom, a chloro-nitrophenyl group, and a methoxyphenol moiety, which contribute to its biological properties.
Antimicrobial Properties
Research has indicated that compounds with similar structural motifs exhibit antimicrobial activity. A study focusing on phenolic compounds found that certain derivatives can inhibit bacterial growth by disrupting cell membrane integrity and function. While specific data on this compound is limited, its structural similarities suggest potential antimicrobial effects .
Cytotoxicity and Anticancer Activity
Several studies have investigated the cytotoxic effects of related compounds on cancer cell lines. For instance, phenolic compounds have been shown to induce apoptosis in various cancer cells through the activation of caspases and the modulation of signaling pathways such as the MAPK pathway. The potential anticancer activity of this compound warrants further investigation, as it may exhibit similar properties due to its structural features .
Mutagenicity and Safety Profile
The mutagenic potential of chemical compounds is a critical aspect of their biological evaluation. A comprehensive list from JICOSH highlights various chemicals with established mutagenicity. While specific data for this compound is not explicitly mentioned, the presence of nitro groups in similar compounds often correlates with increased mutagenic risk . Therefore, careful assessment through mutagenicity testing is recommended.
Study 1: Antimicrobial Activity Assessment
In a study examining the antimicrobial properties of phenolic compounds, derivatives similar to this compound were tested against various bacterial strains. Results indicated significant inhibition of growth against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL. The mechanism was attributed to membrane disruption and interference with metabolic processes.
Study 2: Cytotoxicity in Cancer Cell Lines
A recent investigation evaluated the cytotoxic effects of phenolic compounds on A549 lung cancer cells. Compounds structurally related to this compound demonstrated IC50 values ranging from 10 to 25 µM, indicating a dose-dependent response leading to apoptosis via caspase activation.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 15 | Caspase activation |
| Compound B | 20 | Membrane disruption |
| 4-Bromo... | TBD | TBD |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of halogenated Schiff base derivatives. Below is a systematic comparison with structurally related analogs:
Table 1: Structural and Physical Properties
*Molecular weight estimated based on formula.
Key Observations :
Substituent Effects: The nitro group (NO₂) in the target compound introduces strong electron-withdrawing effects, likely reducing basicity compared to analogs with methyl (CH₃) or methoxy (OCH₃) groups . Halogen Variation: Bromine at position 4 (target) vs.
Synthetic Routes: All compounds are synthesized via Schiff base formation (aldehyde + amine), often in methanol . Yields and purity (e.g., 95% for the target compound ) depend on substituent reactivity and steric hindrance.
Crystallography and Interactions :
- Similar compounds exhibit intramolecular O-H···N hydrogen bonds and π-π stacking, stabilizing their crystal structures . The target compound likely adopts a trans-configuration around the C=N bond, as seen in .
Biological Activity: While the target compound lacks reported bioactivity, analogs like 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol () show antibacterial properties. The nitro group may enhance redox activity or target binding .
Spectroscopic Data :
- NMR studies () suggest that substituents in regions A (positions 39–44) and B (29–36) cause distinct chemical shifts. For the target compound, the nitro group would deshield nearby protons, differentiating its NMR profile from analogs .
Theoretical Calculations: highlights DFT studies on hyperpolarizability (β) and solvent effects for a related compound. Similar analyses for the target compound could predict its nonlinear optical properties or solubility in polar solvents .
Preparation Methods
Reaction Mechanism
The reaction proceeds via the following steps:
- Iminium ion formation : The amine (4-chloro-3-nitroaniline) reacts with formaldehyde to generate an electrophilic iminium ion ($$ \text{R}2\text{N}^+=\text{CH}2 $$).
- Nucleophilic attack : The enolized form of 4-bromo-6-methoxyphenol attacks the iminium ion at the ortho position relative to the hydroxyl group, forming a C–N bond.
- Deprotonation : The intermediate loses a proton to yield the final Mannich base.
The reaction is typically catalyzed by mild acids (e.g., HCl) or bases and conducted in polar aprotic solvents like ethanol or dimethylformamide (DMF) under reflux (60–80°C).
Optimized Synthetic Procedure
The following protocol is derived from analogous Mannich base syntheses:
Key considerations :
- Excess amine ensures complete conversion of the phenol.
- The nitro group on the aniline ring enhances electrophilicity, favoring iminium ion stability.
Alternative Synthetic Routes
Reductive Amination
While less common, reductive amination offers an alternative pathway for introducing the aminomethyl group. This method involves:
- Condensing 4-bromo-6-methoxyphenol with glyoxylic acid to form a keto intermediate.
- Reacting the ketone with 4-chloro-3-nitroaniline in the presence of a reducing agent (e.g., NaBH₃CN).
However, this route is less efficient (yields ~45%) and requires stringent anhydrous conditions.
Post-Functionalization of Preformed Intermediates
A modular approach involves synthesizing the aminomethyl phenol core first, followed by halogenation:
- Prepare 2-[(arylamino)methyl]-6-methoxyphenol via Mannich reaction.
- Brominate the aromatic ring using $$ \text{Br}_2 $$ in acetic acid at 0°C.
This method risks over-bromination and requires precise stoichiometric control.
Analytical Validation and Characterization
The synthesized compound is validated using spectroscopic and chromatographic techniques:
Spectroscopic Data
Purity Assessment
- HPLC : >95% purity (C18 column, acetonitrile/water 65:35, 1.0 mL/min).
- Melting point : 158–160°C (decomp.).
Challenges and Optimization Strategies
Byproduct Formation
Solvent Selection
- Ethanol vs. DMF : Ethanol provides higher yields but slower reaction rates. DMF accelerates the reaction but complicates purification.
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors are preferred to enhance heat transfer and reduce side reactions. Key parameters include:
- Residence time : 30–40 minutes.
- Temperature gradient : 50°C (inlet) to 70°C (outlet).
- Catalyst recovery : Immobilized HCl on silica gel minimizes waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
